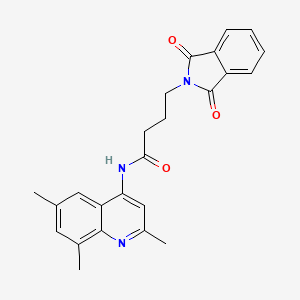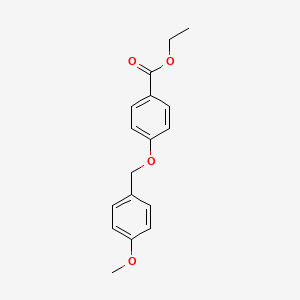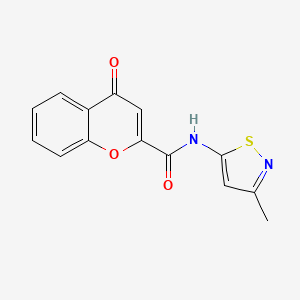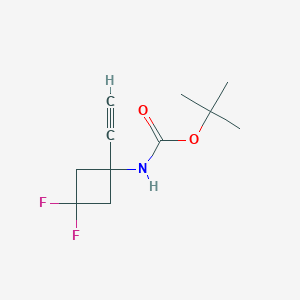
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a small molecule that belongs to the class of pyrazole derivatives, which have been shown to have a range of biological activities.
作用机制
The mechanism of action of BDP involves its ability to undergo a redox reaction with ROS, resulting in the formation of a highly fluorescent product. The reaction is specific to ROS, as BDP does not react with other oxidants or reducing agents. The fluorescence of the product can be measured using a fluorescence microscope or a flow cytometer, allowing for quantitative analysis of ROS levels in living cells.
Biochemical and Physiological Effects:
BDP has been shown to have minimal toxicity in living cells, making it a safe and reliable tool for studying ROS. In addition to its use as a fluorescent probe, BDP has also been studied for its potential applications in cancer therapy. BDP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. BDP has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of BDP is its high sensitivity and specificity for ROS, making it a valuable tool for studying the role of ROS in disease. BDP is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of BDP is its low quantum yield, which can limit its sensitivity for detecting low levels of ROS. In addition, the fluorescence of BDP is pH-sensitive, which can affect its performance in different cellular environments.
未来方向
Future research on BDP is focused on improving its sensitivity and specificity for ROS detection. One approach involves the development of BDP derivatives with improved quantum yields and pH stability. Another approach involves the use of BDP in combination with other fluorescent probes to detect multiple ROS species simultaneously. In addition, BDP is being studied for its potential applications in other areas of research, including cancer therapy and anti-inflammatory therapy.
Conclusion:
BDP is a valuable tool for studying the role of ROS in disease, with potential applications in cancer therapy and anti-inflammatory therapy. The synthesis of BDP is relatively easy, making it readily available for use in scientific research. The mechanism of action of BDP involves its ability to undergo a redox reaction with ROS, resulting in the formation of a highly fluorescent product. However, the sensitivity and specificity of BDP for ROS detection can be improved, and future research is focused on developing BDP derivatives with improved properties.
合成方法
The synthesis of BDP involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of benzylideneacetone with hydrazine hydrate to produce 1-benzyl-3,5-dimethylpyrazole. The resulting compound is then reacted with ethyl oxalyl chloride to produce ethyl (ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-oxoacetate. Finally, the addition of hydroxylamine hydrochloride to the oxoester produces BDP. The overall yield of the synthesis is around 40%.
科学研究应用
BDP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of BDP as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a role in a range of biological processes, including cell signaling, immune response, and aging. However, excessive ROS production can lead to oxidative stress, which is associated with a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. BDP has been shown to selectively detect ROS in living cells with high sensitivity and specificity, making it a valuable tool for studying the role of ROS in disease.
属性
IUPAC Name |
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-16(20)15(18-21)14-11(2)17-19(12(14)3)10-13-8-6-5-7-9-13/h5-9,21H,4,10H2,1-3H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWVRKZRGGJCOB-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-hydroxyiminoacetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)
![[2-(2-Ethyl-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004755.png)



![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)

![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)